tert-butyl 4-[({[6-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate
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Overview
Description
tert-butyl 4-[({[6-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate: is a complex organic compound with a unique structure that combines a piperidine ring, a pyridine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds between the different ring systems .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-[({[6-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[({[6-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its unique structure may allow for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[({[6-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the furan ring may interact with hydrophobic pockets, while the pyridine ring can form hydrogen bonds with amino acid residues in the active site of an enzyme .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- tert-butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate
- tert-butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 4-[({[6-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate lies in its combination of a furan ring, a pyridine ring, and a piperidine ring. This unique structure allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
tert-butyl 4-[2-[[6-(furan-3-yl)pyridin-3-yl]methylamino]-2-oxoethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-22(2,3)29-21(27)25-9-6-16(7-10-25)12-20(26)24-14-17-4-5-19(23-13-17)18-8-11-28-15-18/h4-5,8,11,13,15-16H,6-7,9-10,12,14H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJQWCUAWHGAKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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